molecular formula C6H15ClN4O2 B12376621 L-Arginine-13C6,d14 (hydrochloride)

L-Arginine-13C6,d14 (hydrochloride)

Cat. No.: B12376621
M. Wt: 230.70 g/mol
InChI Key: KWTQSFXGGICVPE-NKIZCGSASA-N
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Description

L-Arginine-13C6,d14 (hydrochloride) is a deuterated derivative of L-Arginine hydrochloride, labeled with 13C6. This compound serves as a nitrogen donor for the synthesis of nitric oxide and acts as a vasodilator . It is primarily used in scientific research for its unique isotopic labeling, which allows for precise tracking and analysis in various biochemical and physiological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-13C6,d14 (hydrochloride) involves the incorporation of carbon-13 and deuterium isotopes into the L-Arginine moleculeThe final product is then converted into its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods

Industrial production of L-Arginine-13C6,d14 (hydrochloride) involves large-scale synthesis using advanced techniques such as stable isotope labeling and deuteration. These methods ensure high purity and isotopic enrichment, making the compound suitable for research applications. The production process is carried out under controlled conditions to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions

L-Arginine-13C6,d14 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various isotopically labeled derivatives of L-Arginine, which are used in different research applications to study metabolic pathways and biochemical processes .

Scientific Research Applications

L-Arginine-13C6,d14 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

L-Arginine-13C6,d14 (hydrochloride) exerts its effects by serving as a nitrogen donor for the synthesis of nitric oxide. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The compound interacts with nitric oxide synthase enzymes, facilitating the conversion of L-Arginine into nitric oxide and citrulline. This process involves several molecular targets and pathways, including the endothelial nitric oxide synthase (eNOS) pathway .

Comparison with Similar Compounds

Similar Compounds

    L-Arginine-15N2 (hydrochloride): Another isotopically labeled derivative of L-Arginine, labeled with nitrogen-15.

    L-Arginine-15N4 (hydrochloride): Labeled with four nitrogen-15 atoms.

    L-Arginine-d7 (hydrochloride): Deuterated derivative with seven deuterium atoms.

    L-Arginine-1,2-13C2 (hydrochloride): Labeled with two carbon-13 atoms

Uniqueness

L-Arginine-13C6,d14 (hydrochloride) is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool for researchers studying complex biochemical processes .

Properties

Molecular Formula

C6H15ClN4O2

Molecular Weight

230.70 g/mol

IUPAC Name

deuterio (2S)-2,3,3,4,4,5,5-heptadeuterio-5-[deuterio-(N,N,N'-trideuteriocarbamimidoyl)amino]-2-(dideuterioamino)(1,2,3,4,5-13C5)pentanoate;hydrochloride

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1;/hD7

InChI Key

KWTQSFXGGICVPE-NKIZCGSASA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])N([2H])[13C](=N[2H])N([2H])[2H])N([2H])[2H].Cl

Canonical SMILES

C(CC(C(=O)O)N)CNC(=N)N.Cl

Origin of Product

United States

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